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molecular formula C9H12O2 B8547229 Acetic acid toluene

Acetic acid toluene

Cat. No. B8547229
M. Wt: 152.19 g/mol
InChI Key: XMGZWGBXVLJOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04722810

Procedure details

A solution of the product from part (a) (1.02 g., 3.02 mmole) in methanol (6 ml.) is chilled (ice/methanol) and to it, under nitrogen, is added 1N sodium hydroxide (6.35 ml.) over 15 minutes. The mixture is stirred for 3 hours while warming to room temperature (TLC indicates incomplete reaction), and additional 1N sodium hydroxide (3.0 ml.) is added in one portion. After stirring for an additional 3 hours at room temperature, the mixture is concentrated to approximately 1/2 volume in vacuo, and the residue is partitioned between water (50 ml.) and ethyl acetate (30 ml.). The aqueous layer is washed with ethyl acetate (30 ml.), adjusted to a pH of about 2 with concentrated hydrochloric acid, and extracted again with ethyl acetate (3×20 ml.). These organic layers are pooled, washed with water and brine (30 ml. each), dried (Na2SO4), and concentrated in vacuo to yield 0.71 g. of (±)-3-[[2-(mercaptomethyl)-1-oxo- -phenylpropyl]amino]propanoic acid as a white solid; m.p. 76°-82°. TLC (silica gel, toluene/acetic acid; (4:1) Rf =0.37, minor spot at 0.07.
Name
( a )
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
(±)-3-[[2-(mercaptomethyl)-1-oxo- -phenylpropyl]amino]propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH:6]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])=[O:8])(=O)C.[OH-].[Na+].C1(C)C=CC=CC=1.C(O)(=O)C>CO>[SH:4][CH2:5][CH:6]([CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
( a )
Quantity
1.02 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)NCCC(=O)OCC)CC1=CC=CC=C1
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
(±)-3-[[2-(mercaptomethyl)-1-oxo- -phenylpropyl]amino]propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in one portion
STIRRING
Type
STIRRING
Details
After stirring for an additional 3 hours at room temperature
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to approximately 1/2 volume in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water (50 ml.) and ethyl acetate (30 ml.)
WASH
Type
WASH
Details
The aqueous layer is washed with ethyl acetate (30 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted again with ethyl acetate (3×20 ml.)
WASH
Type
WASH
Details
washed with water and brine (30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 0.71 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
SCC(C(=O)NCCC(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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